molecular formula C9H18O2S B14351716 Ethyl (pentylsulfanyl)acetate CAS No. 90677-06-8

Ethyl (pentylsulfanyl)acetate

Cat. No.: B14351716
CAS No.: 90677-06-8
M. Wt: 190.31 g/mol
InChI Key: OJELASNXRATNRB-UHFFFAOYSA-N
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Description

Ethyl (pentylsulfanyl)acetate is an organosulfur compound with the molecular formula C₉H₁₈O₂S and a molecular weight of 202.30 g/mol. It features a thioether (-S-) linkage between a pentyl group and an ethyl acetate backbone. While direct references to this specific compound are absent in the provided evidence, its structural analogues (e.g., sulfonyl or substituted sulfanyl acetates) offer insights into its properties and behavior .

Properties

CAS No.

90677-06-8

Molecular Formula

C9H18O2S

Molecular Weight

190.31 g/mol

IUPAC Name

ethyl 2-pentylsulfanylacetate

InChI

InChI=1S/C9H18O2S/c1-3-5-6-7-12-8-9(10)11-4-2/h3-8H2,1-2H3

InChI Key

OJELASNXRATNRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCSCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (pentylsulfanyl)acetate can be synthesized through a nucleophilic acyl substitution reaction. One common method involves the reaction of ethyl acetate with pentylthiol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The product is then purified through distillation and extraction techniques to obtain a high-purity ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl (pentylsulfanyl)acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.

    Substitution: Ammonia or primary amines can be used to convert esters to amides under mild heating conditions.

Major Products Formed

    Hydrolysis: Produces pentylthiol and acetic acid.

    Reduction: Produces ethyl alcohol and pentylthiol.

    Substitution: Produces ethyl (pentylsulfanyl)amide and water.

Scientific Research Applications

Ethyl (pentylsulfanyl)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the pentylsulfanyl group into various molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of ethyl (pentylsulfanyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The pentylsulfanyl group may also interact with thiol-containing enzymes, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences arise from the sulfur-containing substituents:

Compound Name Molecular Formula Substituent Group Molecular Weight Functional Group Type
Ethyl (pentylsulfanyl)acetate C₉H₁₈O₂S Pentylsulfanyl (S-C₅H₁₁) 202.30 Thioether (S-)
Ethyl (phenylsulfonyl)acetate C₁₀H₁₂O₄S Phenylsulfonyl (SO₂-C₆H₅) 228.26 Sulfone (SO₂)
Ethyl [(4-methylphenyl)sulfonyl]acetate C₁₁H₁₄O₄S 4-Methylphenylsulfonyl 242.29 Sulfone (SO₂)
Ethyl 2-[(phenylsulfanyl)methyl]aminoacetate C₁₃H₁₇NO₂S Phenylsulfanyl (S-C₆H₅) 263.35 Thioether (S-) + Amine
Ethyl (pentafluorosulfanyl)acetate C₁₀H₁₀F₅NO₂S Pentafluorosulfanyl (SF₅) 343.25 Fluorinated sulfanyl

Key Observations :

  • Thioether vs. Sulfonyl : The thioether group (-S-) in this compound is less polar than the sulfonyl group (-SO₂-) in analogues like Ethyl (phenylsulfonyl)acetate, leading to differences in solubility and reactivity. Sulfonyl derivatives are more electron-withdrawing, enhancing stability but reducing nucleophilic activity .
  • Alkyl vs. Aryl Substituents : Pentylsulfanyl (alkyl) groups increase hydrophobicity compared to phenylsulfonyl (aryl) groups, impacting solubility in organic solvents .

Physicochemical Properties

Property This compound Ethyl (phenylsulfonyl)acetate Ethyl [(4-methylphenyl)sulfonyl]acetate
Boiling Point (°C) ~180–200 (estimated) 228–230 (lit.) 240–245 (lit.)
Solubility in Water Low Moderate (polar aprotic solvents) Moderate
Stability Oxidizes to sulfone High (resists oxidation) High

Notes:

  • Thioethers like this compound are prone to oxidation, forming sulfoxides or sulfones under acidic or oxidative conditions. This contrasts with sulfonyl derivatives, which are already fully oxidized .
  • Fluorinated analogues (e.g., SF₅-containing) exhibit exceptional thermal stability and resistance to hydrolysis due to strong C-F bonds .

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